2-Bromo-6-((4-chloro-2-fluorobenzyl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-((4-chloro-2-fluorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H8BrClFNO It is a derivative of pyridine, substituted with bromine, chlorine, and fluorine atoms, making it a halogenated heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((4-chloro-2-fluorobenzyl)oxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and 4-chloro-2-fluorobenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the alcohol, forming an alkoxide.
Nucleophilic Substitution: The alkoxide then undergoes nucleophilic substitution with 2-bromopyridine, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-((4-chloro-2-fluorobenzyl)oxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while oxidation might introduce carbonyl or carboxyl groups.
Scientific Research Applications
2-Bromo-6-((4-chloro-2-fluorobenzyl)oxy)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s halogenated structure makes it a potential candidate for drug development, as halogens can influence the biological activity and pharmacokinetics of molecules.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-6-((4-chloro-2-fluorobenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, its biological activity would be influenced by its ability to interact with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions, while the pyridine ring can participate in π-π stacking or hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-((4-chlorobenzyl)oxy)pyridine
- 2-Bromo-6-((4-fluorobenzyl)oxy)pyridine
- 2-Bromo-6-((4-chloro-2-methylbenzyl)oxy)pyridine
Uniqueness
2-Bromo-6-((4-chloro-2-fluorobenzyl)oxy)pyridine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This combination of halogens can significantly influence the compound’s reactivity and biological activity compared to similar compounds with only one type of halogen. The presence of multiple halogens can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C12H8BrClFNO |
---|---|
Molecular Weight |
316.55 g/mol |
IUPAC Name |
2-bromo-6-[(4-chloro-2-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H8BrClFNO/c13-11-2-1-3-12(16-11)17-7-8-4-5-9(14)6-10(8)15/h1-6H,7H2 |
InChI Key |
JCOBZUDDQNLDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.